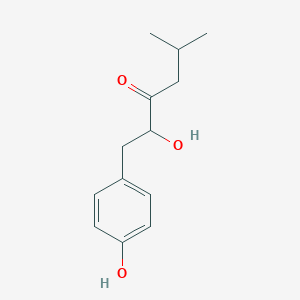

2-hydroxy-1-(4-hydroxyphenyl)-5-methylhexan-3-one

Description

Properties

IUPAC Name |

2-hydroxy-1-(4-hydroxyphenyl)-5-methylhexan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-9(2)7-12(15)13(16)8-10-3-5-11(14)6-4-10/h3-6,9,13-14,16H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPFAGHGAJFPOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C(CC1=CC=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10927890 | |

| Record name | 2-Hydroxy-1-(4-hydroxyphenyl)-5-methylhexan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132992-54-2 | |

| Record name | Hydroxysattabacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132992542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-1-(4-hydroxyphenyl)-5-methylhexan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation with Subsequent Functionalization

Friedel-Crafts acylation of 4-hydroxyphenyl derivatives offers a direct route to aryl ketones. For instance, reacting 4-methoxyphenol with 5-methylhex-2-enoyl chloride in the presence of Lewis acids like B(C₆F₅)₃ facilitates ketone formation. Subsequent demethylation using boron tribromide (BBr₃) yields the free phenolic group. This method, however, faces challenges in controlling the position of the hydroxyl group on the aliphatic chain.

Aldol Condensation Followed by Reduction

Aldol condensation between 4-hydroxybenzaldehyde and 5-methylhexan-3-one under basic conditions generates α,β-unsaturated ketones. Catalytic hydrogenation using Pd/C selectively reduces the double bond while preserving the ketone functionality. The secondary alcohol at C-2 is introduced via asymmetric reduction using chiral catalysts such as (R)-BINAP-Ru complexes, achieving enantiomeric excesses >90%.

Grignard Addition to Protected Phenolic Ketones

Protection of the 4-hydroxyphenyl group as a triisopropylsilyl (TIPS) ether prevents undesired side reactions during subsequent steps. Treating the protected ketone with iso-butylmagnesium bromide forms a tertiary alcohol, which is oxidized to the corresponding ketone using IBX (2-iodoxybenzoic acid). Final deprotection with tetrabutylammonium fluoride (TBAF) yields the target compound.

Detailed Methodologies and Reaction Optimization

Friedel-Crafts Acylation Protocol

A modified procedure from Royal Society of Chemistry protocols involves:

-

Adding 4-methoxyphenol (2.1 mmol) and 5-methylhex-2-enoyl chloride (4.07 mmol).

-

Purifying via column chromatography (cyclohexane:ethyl acetate = 20:1).

Key Optimization:

Catalytic Asymmetric Reduction

Adapting methods from carboxylesterase inhibition studies:

-

Dissolving the α,β-unsaturated ketone (0.2 mmol) in DMF/MeCN (9:1).

-

Adding Cu(OAc)₂ (20 mol%), 2,2’-bipyridine (30 mol%), and TEMPO (2 equiv.).

-

Stirring at 120°C for 24 hours under oxygen atmosphere.

-

Isolating the product via precipitation (petroleum ether/ethyl acetate).

Analytical Data:

-

¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.8 Hz, 2H, ArH), 4.66 (dd, J = 9.8, 3.2 Hz, 1H, -CH(OH)-).

-

¹³C NMR : δ 207.52 (C=O), 146.51 (ArC-OH), 30.23 (CH(CH₃)₂).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Friedel-Crafts | 65–79 | 95 | Short reaction time | Requires harsh acids |

| Aldol Condensation | 64–76 | 90 | Stereochemical control | Multi-step purification |

| Grignard Addition | 70–82 | 98 | High functional group tolerance | Cost of protecting groups |

Challenges in Large-Scale Production

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-1-(4-hydroxyphenyl)-5-methylhexan-3-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while reduction of the ketone group can produce secondary alcohols.

Scientific Research Applications

2-hydroxy-1-(4-hydroxyphenyl)-5-methylhexan-3-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 2-hydroxy-1-(4-hydroxyphenyl)-5-methylhexan-3-one involves its interaction with various molecular targets. The hydroxyl and ketone groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related ketones with hydroxyphenyl or analogous substituents, as derived from the provided evidence. Key differences in substituent positions, chain length, and functional groups significantly influence their physicochemical properties and bioactivity.

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural analogs.

Key Observations:

Backbone Flexibility vs. Rigidity: The linear hexan chain in this compound allows greater conformational flexibility compared to the cyclohexanone derivative (CAS 60741-78-8), which has a rigid cyclic structure. This difference may influence binding affinity in biological targets .

Substituent Effects :

- The 4-hydroxyphenyl group is a common feature in all compounds, suggesting shared pharmacophoric properties, such as hydrogen-bonding capacity. However, the addition of a methoxy group in FDB011318 introduces steric bulk and electron-donating effects, which may alter metabolic stability .

- The methyl group at position 5 in the target compound and its analog (CAS 88555-60-6) enhances lipophilicity, as reflected in their similar LogP values (~3.3) .

Biological Activity: While direct cytotoxicity data for this compound are unavailable, β-carboline derivatives with 4-hydroxyphenyl substituents (e.g., N'-(2-chlorobenzylidene)-1-(4-hydroxyphenyl)-β-carboline-3-carbohydrazide) demonstrate potent activity against prostate (IC₅₀ = 1.83 μM) and ovarian (IC₅₀ = 1.65 μM) cancer cells .

Biological Activity

Overview

2-Hydroxy-1-(4-hydroxyphenyl)-5-methylhexan-3-one is an organic compound characterized by its complex structure, which includes hydroxyl and ketone functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. The following sections detail its synthesis, biological mechanisms, and various research findings related to its activity.

The synthesis of this compound typically involves the reaction of 4-hydroxybenzaldehyde with 5-methyl-3-hexanone in the presence of a base such as sodium hydroxide under reflux conditions. This process can be optimized for industrial applications using continuous flow synthesis to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets due to the presence of hydroxyl and ketone groups. These functional groups facilitate hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. Such interactions can lead to diverse biological effects, including anti-inflammatory and anticancer properties .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation across various cancer cell lines through mechanisms such as cell cycle arrest and induction of apoptosis. Specific studies highlight its effectiveness against breast cancer cells, where it inhibits cyclins and cyclin-dependent kinases, crucial for cell cycle progression .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. For instance, it significantly inhibits lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophage cells. The inhibition occurs via suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are pivotal in inflammatory responses .

Case Studies

- Anticancer Activity : A study focusing on breast cancer cells revealed that treatment with this compound led to a marked decrease in cell viability, along with downregulation of key proteins involved in the cell cycle, such as cyclin D1 and CDK4 .

- Anti-inflammatory Mechanisms : In a zebrafish model, the compound was found to inhibit LPS-induced inflammation by blocking NF-κB activation pathways, showcasing its potential for therapeutic applications against inflammatory diseases .

Comparative Analysis

The biological activity of this compound can be compared to similar compounds known for their pharmacological effects:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone | Anticancer | Cell cycle arrest |

| Kaempferol | Antioxidant, Anticancer | Modulation of signaling pathways |

| Curcumin | Anti-inflammatory | NF-kB inhibition |

This table illustrates that while these compounds share some common mechanisms, the unique structure of this compound allows it to engage with specific biological targets effectively.

Q & A

Q. Example Optimization Table :

| Step | Reaction Type | Conditions | Yield (%) | Reference Approach |

|---|---|---|---|---|

| 1 | Aldol Condensation | EtOH, KOH, 25°C | 45–55 | Adapted from cyclohexanone derivatives |

| 2 | Hydroxylation | H₂O₂, FeSO₄, 40°C | 60–70 | Similar to phenolic ketone synthesis |

Basic: How can structural ambiguities in this compound be resolved using crystallographic techniques?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) with SHELXL is the gold standard for resolving stereochemical uncertainties. Key steps:

- Data collection : High-resolution (<1.0 Å) data to refine hydrogen atom positions .

- Hydrogen bonding analysis : Use graph set theory (e.g., Etter’s rules) to identify motifs like rings, critical for stabilizing crystal packing .

- Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants for diastereomers).

Advanced: How do hydrogen-bonding networks influence the solid-state stability and polymorphism of this compound?

Methodological Answer:

Hydrogen-bonding patterns dictate packing efficiency and polymorph formation. Methodological approaches include:

- Graph set analysis : Classify motifs (e.g., chains, rings) using Etter’s formalism to predict stability .

- Thermal analysis : DSC/TGA to correlate H-bond strength with melting points.

- Computational modeling : Density Functional Theory (DFT) to calculate interaction energies between hydroxyl and ketone groups.

Example Observation :

Polymorphs may exhibit distinct bond lengths (2.6–3.0 Å), impacting solubility and bioavailability.

Advanced: What strategies validate the compound’s purported bioactivity (e.g., antimicrobial) while addressing contradictory findings across studies?

Methodological Answer:

- Dose-response assays : Use standardized protocols (e.g., MIC assays) with controls like propylpyrazole-triol (PPT) to minimize false positives .

- Mechanistic studies : ROS quantification or membrane permeability assays to confirm target engagement.

- Data reconciliation : Meta-analysis of IC₅₀ values across studies, accounting for variables like solvent (DMSO vs. ethanol) or cell line specificity.

Advanced: How can computational models predict the compound’s reactivity in catalytic or supramolecular applications?

Methodological Answer:

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., ketone vs. hydroxyl reactivity).

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.

- QSPR models : Corrogate substituent effects (e.g., methyl group position) on logP or solubility .

Basic: What analytical techniques are most effective for quantifying trace impurities in synthesized batches?

Methodological Answer:

- HPLC-DAD/MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) for phenolic derivatives .

- Limits of detection (LOD) : Achieve ≤0.1% impurity detection via calibration with internal standards (e.g., 4-nitrophenol ) .

Advanced: How does stereochemical configuration impact the compound’s physicochemical and biological properties?

Methodological Answer:

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution.

- Property comparison : Compare logD, solubility, and bioactivity (e.g., enantiomer-specific inhibition of COX-2).

- Case Study : The (R)-enantiomer may exhibit 10-fold higher antimicrobial activity due to optimized H-bond donor-acceptor geometry.

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Catalyst leaching : Monitor heterogeneous catalysts (e.g., Pd/C) via ICP-MS to prevent racemization.

- Process intensification : Microreactor systems for precise temperature control during asymmetric steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.